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Compound of Interest

Compound Name: 7alpha-O-Ethylmorroniside

Cat. No.: B15138913 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

iridoid glycoside, 7alpha-O-Ethylmorroniside. Due to the limited availability of directly

published experimental data for this specific compound, this document presents a detailed,

predicted spectroscopic profile based on the known data of the parent compound, morroniside,

and established principles of spectroscopic analysis. This guide includes predicted Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, alongside

detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 7alpha-O-
Ethylmorroniside. These predictions are derived from the analysis of morroniside and the

anticipated effects of O-ethylation at the 7-alpha position.

Table 1: Predicted ¹H NMR Spectroscopic Data for
7alpha-O-Ethylmorroniside (500 MHz, CD₃OD)
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Position
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 5.25 d 4.5

3 7.48 s

5 3.20 m

6α 2.10 m

6β 1.95 m

7 ~3.80 m

8 2.85 m

9 2.30 m

10 1.15 d 7.0

1' 4.65 d 8.0

2' 3.25 t 8.5

3' 3.40 t 9.0

4' 3.30 t 9.0

5' 3.35 m

6'a 3.85 dd 12.0, 2.0

6'b 3.70 dd 12.0, 5.5

OCH₂CH₃ ~3.60 q 7.0

OCH₂CH₃ ~1.20 t 7.0

OMe 3.75 s

Prediction Basis: The chemical shifts are based on reported data for morroniside. The

introduction of an ethyl group at the 7α-position is expected to cause a downfield shift for H-7.

The ethoxy protons are predicted to appear as a quartet and a triplet in the upfield region.
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Table 2: Predicted ¹³C NMR Spectroscopic Data for
7alpha-O-Ethylmorroniside (125 MHz, CD₃OD)

Position Predicted Chemical Shift (δ, ppm)

1 98.5

3 152.0

4 111.0

5 31.5

6 41.0

7 ~78.0

8 46.0

9 43.0

10 14.0

11 168.0

OMe 51.8

1' 100.5

2' 74.5

3' 77.8

4' 71.5

5' 78.0

6' 62.8

OCH₂CH₃ ~65.0

OCH₂CH₃ ~15.5

Prediction Basis: The chemical shifts are based on reported data for morroniside. The C-7

signal is expected to shift downfield upon ethylation. The signals for the ethyl group are

predicted based on typical values for ethoxy moieties.
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Table 3: Predicted Mass Spectrometry (MS) Data for
7alpha-O-Ethylmorroniside

Ion Predicted m/z Notes

[M+Na]⁺ 457.1737 Calculated for C₂₀H₃₀O₁₁Na

[M+H]⁺ 435.1917 Calculated for C₂₀H₃₁O₁₁

[M-H]⁻ 433.1761 Calculated for C₂₀H₂₉O₁₁

[M+HCOOH-H]⁻ 479.1816
Formate adduct, commonly

observed in LC-MS

[Aglycone+H]⁺ 273.1025
Loss of the glucose moiety

(-162 u)

Prediction Basis: The molecular weight of 7alpha-O-Ethylmorroniside is calculated to be

434.44 g/mol . The predicted m/z values correspond to common adducts and fragments

observed for iridoid glycosides.

Table 4: Predicted Infrared (IR) Spectroscopic Data for
7alpha-O-Ethylmorroniside

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Broad, Strong

O-H stretching (hydroxyl

groups of glucose and

aglycone)

~2930 Medium C-H stretching (aliphatic)

~1710 Strong C=O stretching (ester)

~1630 Medium C=C stretching (enol ether)

~1070 Strong
C-O stretching (ethers and

glycosidic bond)

Prediction Basis: The predicted IR absorption bands are based on the characteristic

frequencies of the functional groups present in the 7alpha-O-Ethylmorroniside structure,
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including hydroxyl, ester, ether, and alkene moieties.

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of iridoid glycosides

like 7alpha-O-Ethylmorroniside.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the purified compound.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄,

CD₃OD).

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is

recommended for optimal resolution and sensitivity.

¹H NMR Acquisition:

Tune and shim the probe for the specific sample.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters:

Pulse program: zg30

Number of scans: 16-64

Relaxation delay (d1): 2 seconds

Acquisition time: ~3-4 seconds
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Spectral width: ~12-16 ppm

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters:

Pulse program: zgpg30

Number of scans: 1024-4096 (or more, depending on sample concentration)

Relaxation delay (d1): 2 seconds

Spectral width: ~200-250 ppm

2D NMR Experiments (for structural elucidation):

Acquire COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon

correlations, which are crucial for unambiguous assignment of all signals.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra.

Perform baseline correction.

Reference the spectra to the residual solvent peak (e.g., CD₃OD: δH 3.31, δC 49.0).

Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Preparation:

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a

concentration of 1 mg/mL.
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Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase

composition.

Filter the solution through a 0.22 µm syringe filter before injection.

Instrumentation:

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid

chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g.,

Q-TOF, Orbitrap) is recommended.

Chromatographic Conditions:

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used.

Mobile Phase:

A: 0.1% formic acid in water

B: 0.1% formic acid in acetonitrile

Gradient Elution: A typical gradient would be from 5% B to 95% B over 15-20 minutes.

Flow Rate: 0.2-0.4 mL/min.

Column Temperature: 25-40 °C.

Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

Mass Range: m/z 100-1000.

Capillary Voltage: 3-4 kV.

Source Temperature: 120-150 °C.
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Desolvation Gas (N₂) Flow: 8-12 L/min.

Desolvation Temperature: 350-450 °C.

Collision Energy (for MS/MS): Ramped from 10-40 eV to obtain fragment ions.

Data Analysis:

Process the raw data using the instrument's software.

Extract the mass spectra for the chromatographic peak of interest.

Determine the accurate mass of the molecular ion and major fragments.

Use the accurate mass data to calculate the elemental composition.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Sample (KBr Pellet):

Grind a small amount (1-2 mg) of the dried sample with ~100 mg of dry potassium

bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

Press the powder into a thin, transparent pellet using a hydraulic press.

Solid Sample (ATR):

Place a small amount of the solid sample directly onto the crystal of the Attenuated Total

Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

Instrumentation:

A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Collect a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer and collect the sample spectrum.

Typical parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

Data Analysis:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups in the molecule.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural

product like 7alpha-O-Ethylmorroniside.
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General Workflow for Spectroscopic Analysis of 7alpha-O-Ethylmorroniside

Isolation & Purification

Spectroscopic Analysis

Structure Elucidation

Plant Material Extraction

Chromatographic Purification

NMR Spectroscopy
(1H, 13C, 2D)

Mass Spectrometry
(LC-MS, HRMS)

Infrared Spectroscopy
(FTIR)

Data Integration & Interpretation

Structure Confirmation

Final_Report

Click to download full resolution via product page

Caption: Workflow for the isolation and spectroscopic identification.

To cite this document: BenchChem. [Spectroscopic Profile of 7alpha-O-Ethylmorroniside: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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